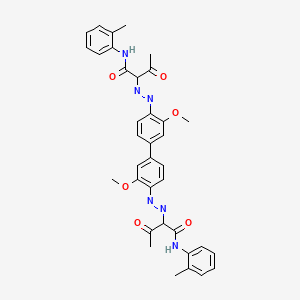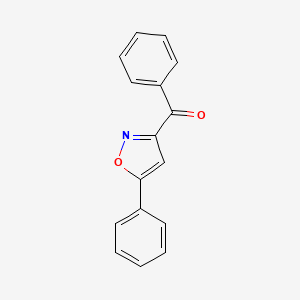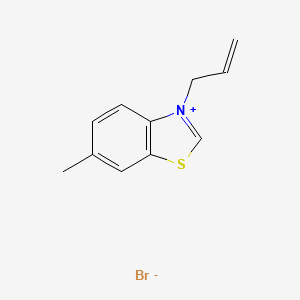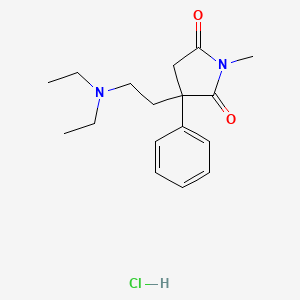![molecular formula C10H10F3NO4S B14147797 N-[(Methanesulfonyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 88730-36-3](/img/structure/B14147797.png)
N-[(Methanesulfonyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Methanesulfonyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide: is a chemical compound known for its unique structural properties and diverse applications in various fields of science and industry. This compound is characterized by the presence of a methanesulfonyl group and a trifluoromethyl group attached to a phenyl ring, making it a valuable reagent in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Methanesulfonyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 3-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(Methanesulfonyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols under mild conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines yields corresponding amides, while oxidation can produce sulfonic acids .
Scientific Research Applications
N-[(Methanesulfonyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(Methanesulfonyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide involves its ability to act as an electrophile in various chemical reactions. The methanesulfonyl group is highly reactive towards nucleophiles, facilitating the formation of new bonds. Additionally, the trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the phenyl ring .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Another compound with similar functional groups but different reactivity and applications.
N-(Trifluoromethylsulfonyl)aniline: Shares the trifluoromethylsulfonyl group but lacks the methanesulfonyl group, leading to different chemical behavior.
Uniqueness
N-[(Methanesulfonyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the combination of methanesulfonyl and trifluoromethyl groups, which impart distinct reactivity and stability. This makes it a versatile reagent in organic synthesis and a valuable intermediate in pharmaceutical research .
Properties
CAS No. |
88730-36-3 |
|---|---|
Molecular Formula |
C10H10F3NO4S |
Molecular Weight |
297.25 g/mol |
IUPAC Name |
[N-acetyl-3-(trifluoromethyl)anilino] methanesulfonate |
InChI |
InChI=1S/C10H10F3NO4S/c1-7(15)14(18-19(2,16)17)9-5-3-4-8(6-9)10(11,12)13/h3-6H,1-2H3 |
InChI Key |
CTMUNFUTQSRCPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC(=C1)C(F)(F)F)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}heptanamide](/img/structure/B14147725.png)
![1-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(4-fluorobenzyl)methanamine](/img/structure/B14147746.png)


![(5E)-5-({[3-(dimethylamino)propyl]amino}methylidene)-6-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14147758.png)



![(2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]acetate](/img/structure/B14147774.png)
![N~1~,N~1'~-[Azanediylbis(methylene)]dimethanediamine](/img/structure/B14147781.png)




